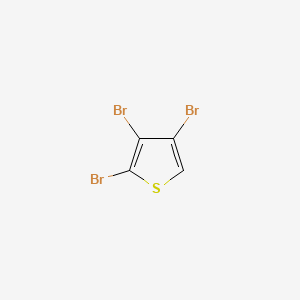

2,3,4-Tribromothiophene

説明

Significance of Brominated Thiophenes in Advanced Synthetic Chemistry

Brominated thiophenes are pivotal intermediates in the creation of thiophene-containing oligomers and polymers, which are integral to the field of optoelectronics. nih.govnih.gov The bromine atoms serve as functional handles, allowing for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to construct extended π-conjugated systems. nih.govmdpi.comjcu.edu.au These reactions are fundamental in tailoring the electronic and photophysical properties of the final materials. rsc.org The ability to selectively introduce and then react the bromo-substituents makes these compounds highly valuable in the design of novel organic semiconductors, materials for light-emitting diodes, and field-effect transistors. jcu.edu.aunih.gov

Overview of Thiophene (B33073) Halogenation Patterns and Regioselectivity Challenges

The halogenation of thiophene is a well-studied reaction, but it presents significant challenges in controlling the position of the incoming halogen atoms, a concept known as regioselectivity. tandfonline.com Halogenation of the thiophene ring occurs readily, often leading to a mixture of mono-, di-, tri-, and even tetra-substituted products. tandfonline.comiust.ac.ir The α-positions (2- and 5-positions) of the thiophene ring are generally more reactive towards electrophilic substitution than the β-positions (3- and 4-positions). nih.goviust.ac.ir This inherent reactivity difference makes the synthesis of specific isomers, like 2,3,4-tribromothiophene where two adjacent β-positions are brominated, a non-trivial synthetic challenge. nih.gov Achieving a high degree of regioselectivity often requires carefully controlled reaction conditions or multi-step synthetic strategies. tandfonline.comiust.ac.ir

Research Trajectories for this compound within the Halogenated Thiophene Family

Research involving this compound is often directed towards its use as a precursor for more complex, functionalized thiophenes. A key aspect of its utility lies in the fact that it possesses a free α-position, which is crucial for further chemical modifications, such as oxidative coupling. nih.gov The synthesis of this compound itself is a subject of study, with methods often involving the debromination of the more easily accessible tetrabromothiophene (B189479). nih.gov This highlights a common strategy in thiophene chemistry: over-bromination followed by selective removal of bromine atoms to access less stable or sterically hindered isomers. orgsyn.org The unique substitution pattern of this compound makes it a valuable intermediate for creating precisely substituted thiophene derivatives that are otherwise difficult to obtain. nih.gov

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C4HBr3S | nih.gov | |

| Molecular Weight | 320.83 | g/mol | nih.govchemeo.com |

| InChI Key | ZDXQFDMBZUQHOM-UHFFFAOYSA-N | nih.govchemeo.com | |

| CAS Number | 3141-25-1 | chemeo.com | |

| logP (Octanol/Water Partition Coefficient) | 4.036 | chemeo.com | |

| Water Solubility (log10WS) | -4.72 | mol/l | chemeo.com |

This table is interactive. You can sort the data by clicking on the column headers.

Compound Index

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,4-tribromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3S/c5-2-1-8-4(7)3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXQFDMBZUQHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185335 | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3141-25-1 | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-tribromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,3,4 Tribromothiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of C-C bonds. nih.govthieme-connect.de In the case of polyhalogenated substrates like 2,3,4-tribromothiophene, the key challenge and opportunity lie in controlling the regioselectivity of the coupling process. The inherent differences in reactivity between the bromine atoms at the C2, C3, and C4 positions of the thiophene (B33073) ring can be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling: Regioselectivity and Scope

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a premier method for creating biaryl compounds due to its mild conditions and high functional group tolerance. nih.govwikipedia.org Studies on this compound have demonstrated that this reaction can be controlled to selectively yield mono-, di-, or tri-arylated products with a high degree of regioselectivity. organic-chemistry.org The site of the initial reaction is governed by both steric and electronic factors, with the C-Br bond at the 2-position being the most reactive. organic-chemistry.org

The first Suzuki-Miyaura coupling on this compound occurs selectively at the 2-position, which is the most electronically activated and sterically accessible site for oxidative addition to the palladium(0) catalyst. organic-chemistry.org By using a controlled amount of the arylboronic acid (typically 1.1 equivalents), the reaction can be stopped after the first arylation, providing a reliable route to 2-aryl-3,4-dibromothiophenes. These reactions are typically performed using a palladium catalyst such as Pd(PPh₃)₄ in a solvent system like 1,4-dioxane/water with a base. organic-chemistry.org

The reaction tolerates a variety of arylboronic acids, including those with electron-donating and electron-withdrawing groups, affording the corresponding products in good to excellent yields.

Table 1: Synthesis of 2-Aryl-3,4-dibromothiophenes via Suzuki-Miyaura Monocoupling

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Phenyl-3,4-dibromothiophene | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-3,4-dibromothiophene | 88 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,4-dibromothiophene | 90 |

Data synthesized from narrative descriptions in scholarly sources. organic-chemistry.org

Following the initial arylation at the 2-position, the second Suzuki-Miyaura coupling preferentially occurs at the 4-position over the 3-position. This selectivity is attributed to the greater steric hindrance at the C3 position, which is flanked by the newly introduced aryl group at C2 and the remaining bromine at C4. organic-chemistry.org To achieve this diarylation, an excess of the arylboronic acid (around 2.5 equivalents) is used. This stepwise selectivity allows for the synthesis of unsymmetrical 2,4-diaryl-3-bromothiophenes by performing sequential coupling reactions with two different boronic acids.

Table 2: Synthesis of 2,4-Diaryl-3-bromothiophenes via Suzuki-Miyaura Dicoupling

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2,4-Diphenyl-3-bromothiophene | 78 |

| 2 | 4-Methylphenylboronic acid | 2,4-Bis(4-methylphenyl)-3-bromothiophene | 81 |

Data synthesized from narrative descriptions in scholarly sources. organic-chemistry.org

Complete substitution to form 2,3,4-triarylthiophenes can be achieved by employing a larger excess of the arylboronic acid (3.5 equivalents or more) and often requires more forcing reaction conditions, such as higher temperatures or longer reaction times. organic-chemistry.org The final arylation at the sterically hindered 3-position is the most challenging step. Despite the steric congestion, this method provides a direct pathway to fully arylated thiophene cores, which are of interest in materials science. organic-chemistry.org

Table 3: Synthesis of 2,3,4-Triarylthiophenes via Suzuki-Miyaura Tricoupling

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2,3,4-Triphenylthiophene | 70 |

| 2 | 4-Methylphenylboronic acid | 2,3,4-Tris(4-methylphenyl)thiophene | 75 |

Data synthesized from narrative descriptions in scholarly sources. organic-chemistry.org

The choice of palladium catalyst and associated ligands is crucial in modulating the activity and selectivity of Suzuki-Miyaura reactions. rsc.org For the coupling of this compound, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst that reliably follows the inherent reactivity pattern (C2 > C4 > C3). organic-chemistry.org

While standard phosphine (B1218219) ligands like triphenylphosphine (B44618) generally yield predictable outcomes based on the substrate's intrinsic electronic and steric properties, the use of more specialized ligands can alter or enhance this selectivity. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown in other systems to direct coupling to more sterically hindered positions by modifying the environment around the palladium center. In some cases, ligand-free conditions, which may involve the formation of palladium nanoparticles, can lead to unconventional selectivity by altering the catalytic mechanism. Although detailed studies on a wide range of ligands for this compound are not extensively reported, the principles established for other polyhalogenated heteroarenes suggest that site-selectivity can be finely tuned through careful selection of the catalytic system. wikipedia.org

Negishi Coupling Reactions: Steric and Electronic Regioselectivity

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is a powerful C-C bond-forming reaction known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. organic-chemistry.org While specific studies detailing the Negishi coupling of this compound are limited, the regioselectivity can be predicted based on well-established principles of thiophene reactivity and cross-coupling mechanisms.

The reactivity of C-Br bonds in palladium-catalyzed cross-coupling reactions generally follows the order of C-I > C-Br > C-Cl. organic-chemistry.org For polybrominated thiophenes, the oxidative addition of the palladium catalyst is most facile at the electron-deficient α-positions (C2 and C5) and slower at the β-positions (C3 and C4). For this compound, the initial coupling is expected to occur almost exclusively at the C2 position due to its higher electrophilicity and greater accessibility compared to the C3 and C4 positions. This is analogous to the selectivity observed in Suzuki-Miyaura couplings.

Subsequent couplings would be directed by a combination of steric and electronic factors. The second coupling would likely favor the less sterically hindered C4 position. The final coupling at the highly congested C3 position would be the most difficult to achieve. The choice of catalyst, whether nickel- or palladium-based, and the nature of the supporting ligands can influence the reaction rates and yields but are unlikely to alter this fundamental regiochemical preference dictated by the substrate itself. nih.gov

Other Cross-Coupling Strategies for Thiophene Functionalization

Beyond standard methods, the strategic functionalization of this compound has been effectively demonstrated through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions provide a powerful and site-selective route to synthesize a range of aryl-substituted thiophenes, which are valuable building blocks in materials science and medicinal chemistry. researchgate.net

The inherent reactivity differences between the bromine atoms on the thiophene ring allow for controlled, stepwise functionalization. The bromine at the C2 position is the most reactive, followed by the one at C5 (if present), and then those at the C3 and C4 positions. For this compound, the initial coupling occurs selectively at the C2 position.

Research has demonstrated that by carefully controlling the reaction conditions and stoichiometry of the boronic acid, one can achieve selective mono-, di-, or even tri-arylation. The first Suzuki-Miyaura reactions reported for this compound provide a convenient and site-selective pathway to 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and fully substituted 2,3,4-triarylthiophenes. researchgate.net This stepwise approach allows for the introduction of different aryl groups at specific positions, leading to complex and functionally diverse thiophene derivatives.

Table 1: Site-Selective Suzuki-Miyaura Reactions of this compound

| Product | Reactants | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Aryl-3,4-dibromothiophene | This compound, Arylboronic acid (1 equiv.) | Pd(0) catalyst | Selective coupling at the C2 position. | researchgate.net |

| 2,4-Diaryl-3-bromothiophene | 2-Aryl-3,4-dibromothiophene, Arylboronic acid | Pd(0) catalyst | Second coupling occurs at the C4 position. | researchgate.net |

This table illustrates the general, stepwise functionalization pathway demonstrated for this compound via Suzuki-Miyaura coupling.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a cornerstone reaction in organometallic chemistry for the preparation of functionalized aromatic and heteroaromatic compounds. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium from an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgias.ac.in The process is a kinetically controlled and rapid reaction, often occurring at very low temperatures to prevent side reactions. harvard.edutcnj.edu For polyhalogenated systems like this compound, the regioselectivity of the exchange is a critical factor, governed by the position of the halogen and the reaction conditions.

In polybrominated thiophenes, the α-bromine atoms (at C2 and C5) are significantly more susceptible to halogen-lithium exchange than the β-bromine atoms (at C3 and C4). For this compound, treatment with n-butyllithium at low temperatures (e.g., -78 °C) would be expected to result in selective exchange at the C2 position, yielding 3,4-dibromo-2-thienyllithium. This lithiated intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to install a new functional group at the C2 position.

While direct studies on this compound are not extensively detailed in the provided literature, analogous reactions with other brominated thiophenes establish the principle. For instance, 3-bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium have all been successfully prepared via bromine-lithium exchange and subsequently quenched with electrophiles to create new thiophene derivatives, including aldehydes and nitriles. rsc.org This methodology allows for the regioselective introduction of substituents that would be difficult to achieve through other means. rsc.org

Table 2: Hypothetical Regioselective Lithiation of this compound and Electrophilic Quench

| Step | Reactant(s) | Intermediate | Electrophile (E+) | Product |

|---|---|---|---|---|

| 1. Halogen-Metal Exchange | This compound, n-BuLi | 3,4-Dibromo-2-thienyllithium | ||

| 2. Electrophilic Quench | 3,4-Dibromo-2-thienyllithium | N,N-Dimethylformamide (DMF) | 3,4-Dibromothiophene-2-carbaldehyde | |

| 2. Electrophilic Quench | 3,4-Dibromo-2-thienyllithium | Carbon dioxide (CO₂) | 3,4-Dibromothiophene-2-carboxylic acid |

This table presents expected outcomes based on established principles of regioselective lithiation and electrophilic quenching of brominated thiophenes.

Electrophilic and Nucleophilic Substitution Processes

The substitution reactions on the this compound ring are heavily influenced by the electronic effects of the three halogen atoms. For electrophilic aromatic substitution (SEAr), the thiophene ring is generally electron-rich and reactive, with a strong preference for substitution at the α-positions (C2 and C5). researchgate.netrsc.org However, the three bromine atoms in this compound are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack. The only unsubstituted position is C5, which is an α-position. While this position is inherently the most reactive on a thiophene ring, the cumulative deactivating effect of the adjacent bromines would necessitate harsh reaction conditions for any electrophilic substitution to occur. illinois.edu

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems like thiophene. pressbooks.pub Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. While the bromine atoms are deactivating, they are not typically sufficient to promote SNAr with common nucleophiles under standard conditions. Therefore, direct nucleophilic displacement of one of the bromine atoms on this compound is not a commonly observed or facile process.

Oxidation Reactions of Brominated Thiophene Rings

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide). This transformation dramatically alters the electronic properties of the ring, converting the electron-rich thiophene into an electron-poor, diene-like system. The oxidation generally makes the ring system less aromatic. nih.gov

The oxidation of thiophenes to their corresponding S,S-dioxides is typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction can be highly regioselective in polycyclic systems. For a molecule like this compound, oxidation with an agent like m-CPBA would produce this compound-1,1-dioxide.

The resulting sulfone is a valuable synthetic intermediate. The diene-like character of the thiophene S,S-dioxide ring allows it to participate in cycloaddition reactions, such as Diels-Alder reactions, providing a pathway to complex carbocyclic and heterocyclic structures that would be inaccessible from the parent thiophene.

Table 3: Oxidation of Brominated Thiophenes

| Starting Material | Oxidizing Agent | Product | Key Properties of Product | Reference |

|---|---|---|---|---|

| Dithieno[3,2-b:2′,3′-d]thiophene | m-CPBA | Dithieno[3,2-b:2′,3′-d]thiophene-4,4-dioxide | Electron-poor, diene-like character | nih.gov |

This table shows a known example of thiophene oxidation and the expected, analogous reaction for this compound.

Rearrangement and Isomerization Dynamics: Halogen Dance Reactions

The "halogen dance" is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic compounds, particularly under the basic conditions often used for metal-halogen exchange. clockss.orgwikipedia.org This reaction involves the migration of a halogen atom from one position to another on the ring. researchgate.net The driving force for this rearrangement is thermodynamic, leading to the formation of a more stable organometallic intermediate. wikipedia.orgnih.gov

For bromothiophenes, treatment with a strong base like lithium diisopropylamide (LDA) can initiate a halogen dance. The proposed mechanism involves deprotonation of the ring to form a lithiated species, which then facilitates the transfer of a bromine atom from another molecule, leading to a rearranged product. whiterose.ac.uk For example, metalation of 2,5-dibromo- or 2,4,5-tribromo-thiophene with LDA at a vacant 3-position can lead to rearrangement to form 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium, respectively. rsc.org

In the context of this compound, subjecting it to conditions conducive to a halogen dance (e.g., LDA at low temperatures) could potentially lead to isomerization. For example, deprotonation at the C5 position would form 2,3,4-tribromo-5-lithiothiophene. This species could then participate in a bromine migration, potentially leading to isomers such as 2,3,5-tribromothiophene (B1329576) after quenching. The precise outcome would depend on the relative stabilities of the various possible lithiated intermediates. This reaction offers a powerful, if complex, method for accessing thiophene isomers that might be difficult to synthesize directly. clockss.org

Mechanistic Pathways of Halogen Dance in Bromothiophene Derivatives

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. researchgate.net In bromothiophene derivatives, this reaction proceeds through a complex cascade of events. ias.ac.in Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanistic pathways of this transformation. researchgate.netias.ac.in

The reaction is initiated by the deprotonation of a ring proton by a strong base, leading to the formation of a thiophenyl anion. ias.ac.in The acidity of the C-H bonds in polybrominated thiophenes is increased, making deprotonation more favorable. ias.ac.in Following deprotonation, the crucial step is an intramolecular nucleophilic attack of the anionic carbon onto an adjacent bromine atom, forming a bridged anionic transition state. ias.ac.in This bromo-bridged transition state is a key feature of the halogen dance mechanism. researchgate.netias.ac.in

The halogen dance is not limited to a single migration event. A comprehensive cascade-like pattern has been proposed, where multiple isomerizations and disproportionations can occur, ultimately leading to a mixture of bromothiophene isomers. researchgate.netias.ac.in The reaction can be influenced by factors such as temperature, with different conditions potentially favoring different products. acs.org

Role of Transition State Structures in Isomerization

The transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. youtube.comiupac.org In the context of the halogen dance in bromothiophenes, the transition state structure plays a pivotal role in determining the reaction pathway and rate. ias.ac.in

For the isomerization of bromothiophenes, a bromo-bridged transition state has been proposed based on computational models. researchgate.netias.ac.inias.ac.in This structure involves the bromine atom being simultaneously bonded to two carbon atoms of the thiophene ring. The formation of this bridged anionic species is a key mechanistic feature in all halogen dance reactions. ias.ac.in The stability and geometry of this transition state directly influence the feasibility of the halogen migration.

The Hammond postulate suggests that the structure of the transition state will more closely resemble the species (reactant or product) to which it is closer in energy. youtube.com In the case of halogen dance reactions, the transition states are often described as being "early" or "late" depending on whether the reaction is exothermic or endothermic. youtube.com

Spectroscopic techniques can also provide insights into the properties of transition states. nih.govbgu.ac.il By analyzing the vibrational energy levels near the top of a reaction barrier, it is possible to extract information about the transition state's energy and structure. nih.govbgu.ac.il This experimental approach can complement computational studies and provide a more complete picture of the isomerization process.

Electrochemical Reactivity and Reduction Mechanisms of Polyhalogenated Thiophenes

The electrochemical behavior of polyhalogenated thiophenes is of interest for applications in materials science, particularly in the development of conducting polymers. mdpi.comdtic.mil Thiophene and its derivatives can be electrochemically polymerized to form polythiophenes, which are electrically conductive materials. dtic.mil

The electrochemical reduction of polyhalogenated thiophenes involves the transfer of electrons to the molecule, which can lead to the cleavage of carbon-halogen bonds. The ease of reduction is influenced by the number and position of the halogen substituents on the thiophene ring. The lowest unoccupied molecular orbital (LUMO) of the thiophene derivative plays a crucial role in the reduction process, as it is the orbital that accepts the incoming electrons. mdpi.com The energy of the LUMO level can be tuned by changing the substituents on the thiophene ring. mdpi.com

The mechanism of electrochemical reduction can proceed through a stepwise process, where electrons are added one at a time, or through a concerted process where multiple bonds are broken simultaneously. The specific mechanism will depend on the applied potential, the solvent, and the nature of the halogen atoms. For instance, the reduction of bromothiophenes may proceed differently than that of their iodo- or chloro-analogs.

The products of electrochemical reduction can be partially or fully dehalogenated thiophenes. researchgate.net In some cases, the reduction can lead to the formation of thiophene oligomers or polymers. The controlled electrochemical reduction of polyhalogenated thiophenes can be a useful synthetic tool for preparing specific thiophene derivatives that might be difficult to access through other methods.

The study of the electrochemical reactivity of these compounds also provides fundamental information about their electronic structure and redox properties. Cyclic voltammetry is a common technique used to investigate the oxidation and reduction potentials of thiophene derivatives. dtic.mil These potentials provide valuable data on the thermodynamic driving forces for electron transfer reactions. mdpi.com

Applications of 2,3,4 Tribromothiophene in Advanced Organic Synthesis and Materials Science

Precursor for Organic Electronic and Optoelectronic Materials

The development of organic electronics relies on the synthesis of π-conjugated molecules that can efficiently transport charge carriers. Brominated thiophenes are crucial intermediates in creating these materials, allowing for the precise construction of thiophene (B33073) oligomers and polymers. nih.gov The strategic placement of bromine atoms on the thiophene ring dictates the regiochemistry of polymerization, which in turn heavily influences the electronic and physical properties of the resulting materials. sigmaaldrich.com

Building Block for Oligothiophenes and Polythiophenes

2,3,4-Tribromothiophene serves as a key starting point for synthesizing defined oligothiophenes and polythiophenes. The differential reactivity of α-bromine versus β-bromine atoms can be exploited to control the coupling reactions, leading to polymers with specific linkages. The synthesis of polythiophenes (PTs) and their derivatives, such as poly(3-alkylthiophene)s (PATs), often involves metal-catalyzed cross-coupling polymerizations of dihalo-thiophene monomers. sigmaaldrich.comcmu.edu For instance, the Kumada cross-coupling method utilizes a Grignard reagent formed from a diiodo- or dibromo-thiophene, which is then polymerized using a nickel catalyst. cmu.edu

While simpler monomers like 2,5-dihalothiophenes are common for linear polymers, polybrominated thiophenes are precursors to more complex or selectively debrominated intermediates. nih.govorgsyn.org The controlled synthesis of oligothiophenes, which are well-defined model compounds for conducting polymers, also relies heavily on brominated building blocks to construct the conjugated system step-by-step. scispace.comnih.gov These defined oligomers are not only valuable for fundamental studies but are also applied directly as semiconducting materials. scispace.com

Development of Organic Semiconductors

Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research. nih.gov The ability to synthesize these materials with high purity and defined structures is paramount for achieving high performance in electronic devices. The synthesis of such semiconductors often begins with brominated thiophenes, which are elaborated into larger conjugated systems through reactions like Suzuki or Stille coupling. sigmaaldrich.com

The structure of the thiophene-based semiconductor, including the length of the conjugated backbone and the nature of any side chains, determines its electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These properties, along with the material's ability to self-assemble into ordered structures in the solid state, dictate its charge carrier mobility. sigmaaldrich.comnih.gov By starting with a polysubstituted building block like this compound, chemists can design and synthesize complex semiconductors with tailored properties for specific applications. nih.govmdpi.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The materials derived from thiophene precursors are integral components of high-performance optoelectronic devices. In organic light-emitting diodes (OLEDs), thiophene-containing molecules can act as the emissive layer. nih.govrsc.org For example, a donor-π-acceptor (D-π-A) type fluorophore, where a thieno[3,2-b]thiophene (B52689) unit acts as the π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org The synthesis of this linker relies on the functionalization of a bromothiophene starting material. beilstein-journals.org Such devices have demonstrated high efficiency, with a direct correlation between the molecular structure of the emitter and the device's performance, including its turn-on voltage and quantum efficiency. beilstein-archives.org

In the field of organic photovoltaics (OPVs), polythiophenes are among the most studied donor polymers for the bulk heterojunction active layer. sigmaaldrich.comnih.govmdpi.com Poly(3-hexylthiophene) (P3HT) is a benchmark material that is blended with a fullerene acceptor to create the photoactive layer of a solar cell. mdpi.com The synthesis of P3HT and its derivatives proceeds through the polymerization of brominated 3-hexylthiophene (B156222) monomers. sigmaaldrich.com Copolymers incorporating other thiophene-based units, such as 2,3,4,5-tetrathienylthiophene (itself synthesized from tetrabromothiophene), have been developed to tune the optical and electrochemical properties of the donor material to improve device performance. mdpi.com

Synthesis of Complex Fused Heterocyclic Architectures

The reactivity of the carbon-bromine bonds in this compound allows it to be a versatile platform for constructing larger, more complex fused ring systems. These reactions often involve transition-metal-catalyzed cross-coupling, enabling the formation of multiple carbon-carbon or carbon-heteroatom bonds in a controlled manner.

Derivatization to Thieno[3,2-b:4,5-b']diindoles

An efficient, two-step synthesis of thieno[3,2-b:4,5-b']diindoles has been developed starting from the closely related tetrabromothiophene (B189479). nih.gov This process highlights how polybrominated thiophenes can serve as a central scaffold for building intricate heteroacenes. The methodology involves an initial site-selective palladium-catalyzed C-C coupling reaction, followed by a two-fold C-N coupling. nih.gov This strategy provides a powerful route to fused systems that are of interest in materials science due to their extended π-conjugation.

Preparation of Brominated and Arylated Anthraquinones

A direct synthetic route to brominated anthraquinones involves the reaction of bromothiophenes with 1,4-naphthoquinones in the presence of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govsemanticscholar.orgnih.gov This oxidative cycloaddition reaction transforms the thiophene ring into the central ring of the anthraquinone (B42736) core, transferring the bromine substituents to the final structure. nih.govresearchgate.net

These resulting bromoanthraquinones are highly valuable intermediates. nih.govsemanticscholar.org They can be readily converted into a wide array of arylated anthraquinones through subsequent Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. nih.govmdpi.com This two-step sequence allows for the synthesis of anthraquinones with multiple, different aryl substituents, which is difficult to achieve through other methods. mdpi.com The selective substitution at different positions has been demonstrated, enabling the creation of complex, extended π-systems. nih.govmdpi.com

Table 1: Synthesis of Bromoanthraquinones via Oxidative Cycloaddition

This table summarizes the synthesis of various bromoanthraquinones from the reaction of bromothiophenes with quinones.

| Starting Thiophene | Starting Quinone | Product | Yield (%) | Reference |

| 2,3,4,5-Tetrabromothiophene | 1,4-Naphthoquinone | 1,2,3,4-Tetrabromoanthraquinone | 41 | nih.gov |

| This compound | 1,4-Naphthoquinone | 1,2,3-Tribromoanthraquinone | 44 | nih.gov |

| 2,5-Dibromothiophene (B18171) | 1,4-Naphthoquinone | 1,4-Dibromoanthraquinone | 53 | nih.gov |

| 2-Bromothiophene | 1,4-Naphthoquinone | 1-Bromoanthraquinone | 45 | nih.gov |

Table 2: Synthesis of Arylated Anthraquinones via Suzuki-Miyaura Cross-Coupling

This table presents examples of arylated anthraquinones prepared from bromoanthraquinone intermediates.

| Bromoanthraquinone | Arylboronic Acid | Product | Yield (%) | Reference |

| 1,4-Dibromoanthraquinone | Phenylboronic acid | 1,4-Diphenylanthraquinone | 81 | nih.gov |

| 1,2,3-Tribromoanthraquinone | Phenylboronic acid | 1,2,3-Triphenylanthraquinone | 75 | nih.gov |

| 1-Bromoanthraquinone | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)anthraquinone | 89 | nih.gov |

| 1,4-Dichloroanthraquinone | 4-Methoxyphenylboronic acid | 1,4-Bis(4-methoxyphenyl)anthraquinone | 80 | researchgate.net |

Advanced Functionalization for Specialty Chemicals

The multiple bromine atoms on the thiophene ring of this compound offer several reactive sites for functionalization. Through selective metallation and cross-coupling reactions, these bromine atoms can be replaced with a wide array of other functional groups, making it a potentially valuable intermediate for complex, specialty chemicals.

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. nih.gov Polybrominated thiophenes, in particular, serve as key intermediates, allowing for the construction of complex, multi-substituted thiophene rings that are later incorporated into drug candidates.

For instance, the related isomer 2,3,5-tribromothiophene (B1329576) is a well-documented starting material for the synthesis of 3-bromothiophene (B43185). orgsyn.orggoogle.com 3-Bromothiophene is a crucial precursor for a variety of 3-substituted thiophene derivatives that are widely used in the development of new drugs and thiophene-based polymers. orgsyn.orggoogle.com Similarly, 2,3,5-tribromothiophene has been used in multi-step syntheses to create fused heterocyclic systems like thieno[3,2-b]indoles, which are of interest in medicinal chemistry. nih.gov

While direct, large-scale applications of this compound as an intermediate in the synthesis of specific, commercialized pharmaceutical or agrochemical products are not prominently documented in scientific literature, its chemical structure suggests significant potential. The C-Br bonds can be selectively activated to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in building the complex molecular architectures required for modern drugs and agrochemicals. The utility of this "rare" chemical is primarily for early-discovery research purposes. sigmaaldrich.comsigmaaldrich.com

Table 1: Reactivity of Bromothiophenes in Synthesis

| Starting Material | Reaction Type | Product Type | Significance |

| 2,3,5-Tribromothiophene | Reductive Debromination | 3-Bromothiophene | Key intermediate for 3-substituted thiophenes orgsyn.orggoogle.com |

| 2,3,5-Tribromothiophene | Suzuki Cross-Coupling | 2,5-Diaryl-3-bromothiophene | Precursor to fused heterocycles (e.g., thienoindoles) nih.gov |

| This compound | (Potential) Cross-Coupling | Substituted Thiophenes | Potential for creating novel, highly substituted building blocks |

Brominated flame retardants (BFRs) are a class of chemicals added to combustible materials, such as plastics, textiles, and electronics, to prevent or slow the spread of fire. roadmaptozero.com The mechanism of action typically involves the release of bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. Consequently, compounds with high bromine content are often effective flame retardants.

Commonly used BFRs include polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCDD). roadmaptozero.comnih.gov There are also more complex molecules like 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) used in commercial formulations. google.com

There is no specific evidence in the reviewed literature indicating that this compound is used as a commercial flame retardant. However, given its molecular structure—a stable aromatic ring with a high mass percentage of bromine—it possesses the fundamental chemical properties required of a halogenated flame retardant. Its potential utility could be as an additive flame retardant, physically mixed into a material, or as a reactive flame retardant, where it is chemically incorporated into a polymer structure to impart permanent fire resistance.

Development of Silylthiophene Derivatives and Copolymers

Thiophene-based polymers are at the forefront of materials science, particularly for applications in organic electronics such as organic photovoltaics (OPVs), field-effect transistors (OFETs), and light-emitting diodes (OLEDs). The properties of these materials can be finely tuned by modifying the structure of the monomer units.

The synthesis of thiophene copolymers often relies on metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Kumada) between dihalogenated monomers and dimetallated or disilylated comonomers. google.com The bromine atoms on a compound like this compound provide multiple reactive handles for such polymerization reactions. By selecting the appropriate comonomer, researchers can create a variety of copolymer structures, including alternating or random copolymers. google.com For example, block copolymers incorporating units like 3,4-ethylenedioxythieno[2,3-b]thiophene have been synthesized and studied for their electronic properties. nih.gov

Silylation of thiophene monomers is another key strategy in materials science. Silyl groups can be used to:

Increase the solubility of monomers and polymers, which aids in solution-based processing.

Modify the electronic energy levels (HOMO/LUMO) of the material.

Serve as a reactive group in certain polymerization methods.

Although specific examples detailing the polymerization or silylation of this compound are not found in the surveyed literature, the fundamental chemistry is well-established with other brominated thiophenes. The multiple bromine sites on this compound offer the potential to create not only linear polymers but also branched or cross-linked materials through the controlled reaction of its different C-Br bonds. This could lead to novel materials with unique three-dimensional structures and properties.

Table 2: Potential Reactions of this compound in Materials Science

| Reaction Type | Reagent(s) | Potential Product | Application |

| Silylation | n-BuLi, Chlorosilane (R₃SiCl) | Silyl-substituted bromothiophene | Soluble monomer for polymer synthesis |

| Stille Coupling | Organostannane, Pd catalyst | Aryl- or Vinyl-substituted thiophene | Functionalized monomer or polymer chain |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Aryl-substituted thiophene | C-C bond formation for polymer backbone |

| Kumada Coupling | Grignard reagent, Ni or Pd catalyst | Alkyl- or Aryl-substituted thiophene | Monomer functionalization |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While extensive, peer-reviewed spectral data for 2,3,4-tribromothiophene is not widely published, the expected Nuclear Magnetic Resonance (NMR) spectra can be predicted based on its molecular structure and established principles of NMR spectroscopy. oregonstate.eduorganicchemistrydata.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is anticipated to be straightforward. The molecule contains a single hydrogen atom attached to the C5 carbon of the thiophene (B33073) ring. This proton is not adjacent to any other protons, so no spin-spin coupling would occur. Consequently, the spectrum should display a single sharp signal (a singlet). The chemical shift of this proton would be influenced by the electron-withdrawing effects of the three bromine atoms and the aromaticity of the thiophene ring, likely appearing in the downfield region typical for aromatic protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule (C2, C3, C4, and C5).

The carbons directly bonded to bromine (C2, C3, C4) would exhibit chemical shifts determined by the strong electronegativity of the halogen, typically in the range of 110-125 ppm.

Quaternary carbons, those not bonded to any hydrogen atoms, generally show weaker signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu

Precise assignment of each carbon signal would require two-dimensional NMR experiments or comparison with empirically derived data from closely related brominated thiophenes.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula is C₄HBr₃S, with a calculated molecular weight of approximately 320.83 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) analysis generates a characteristic pattern of ions. The most notable feature is the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with three bromine atoms will exhibit a distinctive pattern of peaks (M, M+2, M+4, M+6) with relative intensities approximating a 1:3:3:1 ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) data reveals a fragmentation pattern that provides structural information. chemicalbook.com Key fragments observed for this compound are detailed in the table below.

| m/z Value | Interpretation | Relative Abundance |

| 322 | Molecular Ion Peak (M⁺˙) - Isotope peak | Top Peak |

| 320 | Molecular Ion Peak (M⁺˙) - Isotope peak | 2nd Highest |

| 324 | Molecular Ion Peak (M⁺˙) - Isotope peak | 3rd Highest |

| 241 | [M - Br]⁺ Fragment | Significant Peak |

The fragmentation process typically begins with the loss of a neutral bromine radical, which is a common pathway for halogenated compounds. uni-saarland.delibretexts.org This leads to the formation of a dibromothienyl cation, observed at an m/z value around 241.

X-ray Crystallography: Insights into Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing. uni-saarland.desemlab.com The crystal structure determination shows two discrete, essentially planar molecules (A and B) in the asymmetric unit. uni-saarland.desemlab.com

In the crystal lattice, molecules are linked through non-conventional hydrogen bonds. The single C5-H proton on each molecule acts as a hydrogen bond donor, forming bifurcated C–H⋯Br hydrogen bonds with bromine atoms on adjacent molecules. uni-saarland.desemlab.com These interactions link like molecules into chains that propagate along the crystallographic a-axis. uni-saarland.desemlab.com This type of hydrogen bonding, while weaker than conventional O-H···O or N-H···O bonds, is a significant structure-directing force in halogenated organic compounds.

Beyond hydrogen bonding, the crystal structure is further stabilized by an extensive network of weak bromine···bromine (Br···Br) halogen bonds. uni-saarland.desemlab.com Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"). specificpolymers.com In the structure of this compound, these Br···Br contacts link the hydrogen-bonded chains together, forming undulating sheets in the bc plane. uni-saarland.desemlab.com

| Interaction Type | Distance (Å) | Atoms Involved |

| Halogen Bond | 3.634 (4) | Br3A···Br2B |

| Halogen Bond | 3.691 (4) | Br3A···Br2A |

Data sourced from Kuriger et al. (2008). uni-saarland.desemlab.com

These measured distances are shorter than the sum of the van der Waals radii of two bromine atoms (~3.70 Å), confirming their nature as stabilizing interactions.

The thiophene ring in this compound is inherently aromatic and thus favors a planar conformation. The X-ray diffraction analysis confirms that both molecules in the asymmetric unit are essentially planar. uni-saarland.desemlab.com The degree of planarity can be quantified by the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the ring.

| Parameter | Molecule A | Molecule B |

| r.m.s. Deviation (Å) | 0.0194 | 0.0286 |

| Dihedral Angle between A & B Planes | \multicolumn{2}{c | }{0.9 (4)°} |

Data sourced from Kuriger et al. (2008). uni-saarland.desemlab.com

The very small r.m.s. deviation values indicate a high degree of planarity for each molecule. The dihedral angle between the mean planes of molecule A and molecule B is nearly zero, showing they are almost parallel to each other within the crystal lattice. uni-saarland.desemlab.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Derivatives and Polymers

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for characterizing the chemical structure of polymers derived from this compound. While spectral data for the monomer itself is limited, the analysis of polythiophenes provides significant insight into the vibrational modes relevant to these materials. mdpi.comnih.gov

FTIR and Raman are complementary techniques used to probe the vibrational modes of a molecule, which are determined by its bond strengths and molecular geometry. specificpolymers.commdpi.com For thiophene-based polymers, these spectra are dominated by several characteristic bands:

C=C Stretching Vibrations : The aromatic C=C stretching modes of the thiophene ring are typically observed in the 1400–1500 cm⁻¹ region. In a study of polythiophene synthesized via chemical oxidative polymerization, a characteristic band for carbon-carbon double bonds was identified at 1435 cm⁻¹.

C–S Stretching Vibrations : The vibrations of the carbon-sulfur bonds within the thiophene ring are also prominent. Bands indicating C-S and C-S-C linkages have been reported at 840 cm⁻¹ and 581 cm⁻¹, respectively.

C–H Bending Vibrations : The out-of-plane and in-plane bending vibrations of the C-H bonds on the aromatic ring also give rise to distinct peaks. nih.gov

Raman spectroscopy is particularly sensitive to the conjugation length and conformation of polythiophene chains. mdpi.comresearchgate.net The positions and relative intensities of the main Raman bands, especially the symmetric C=C stretching mode, can be correlated with the degree of order and effective conjugation along the polymer backbone, making it invaluable for assessing the quality of materials intended for electronic applications. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,3,4 Tribromothiophene Systems

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of 2,3,4-tribromothiophene is a fundamental determinant of its chemical behavior. Computational methods, particularly electronic structure calculations and molecular orbital (MO) theory, provide profound insights into the distribution of electrons and the nature of chemical bonds within the molecule. libretexts.orgmit.edu These theoretical approaches allow for the characterization of molecular orbitals, which are mathematical functions describing the wave-like behavior of an electron in a molecule. mit.edutcd.ie By analyzing these orbitals, chemists can predict various properties of the molecule, including its reactivity and spectral characteristics.

Central to the understanding of a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. youtube.comyoutube.com A smaller gap generally indicates that the molecule can be more easily excited, suggesting higher reactivity.

For thiophene-based systems, including this compound, the HOMO-LUMO gap can be computationally predicted using various Density Functional Theory (DFT) methodologies. nih.gov Studies on related thiophene (B33073) oligomers have shown that the HOMO-LUMO gap tends to decrease as the extent of the conjugated π-system increases. researchgate.net For instance, in a series of donor-acceptor materials based on thiophene and triazole, the band gap was observed to decrease from 4.04 eV for a derivative with less favorable β-connections to 3.11 eV for an α-connected bithienyl derivative with a more extended conjugation. researchgate.net

The choice of computational functional is crucial for accurately predicting the HOMO-LUMO gap. While functionals like B3LYP are commonly used, they may not always provide the most accurate results. reddit.com More advanced functionals, such as ωB97XD, have been shown to yield more precise predictions of HOMO-LUMO energy gaps in thiophene-based helicenes when compared to high-level CCSD(T) calculations. nih.gov A cost-effective approach involves geometry optimization with a functional like B3LYP, followed by a single-point energy calculation with a more accurate functional like ωB97XD. nih.gov

| Thiophene Derivative | Computational Method | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| 3-Thienyl derivative with triazole | DFT | 4.04 researchgate.net |

| α-Connected bithienyl derivative with triazole | DFT | 3.11 researchgate.net |

The electronic structure and frontier orbitals of this compound directly influence its reactivity and the regioselectivity of its reactions. The distribution of electron density and the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack.

For instance, in the context of the "halogen dance" reaction, a base-induced intramolecular migration of a halogen atom, the regioselectivity is a key aspect. nih.gov Computational studies on similar polyhalogenated thiophenes can elucidate the factors governing which halogen moves to which position. The relative energies of possible intermediates and transition states, calculated through quantum chemical methods, can predict the most favorable reaction pathway and thus the final product distribution. whiterose.ac.uk

Similarly, in cross-coupling reactions, which are vital for creating more complex organic molecules from brominated thiophenes, theoretical modeling can predict the most reactive bromine atom. researchgate.net The varying electron-withdrawing effects of the bromine atoms at the 2, 3, and 4 positions, along with steric considerations, will lead to differences in their reactivity towards catalytic species. Quantum chemical calculations can quantify these differences, aiding in the design of selective synthetic strategies.

Reaction Mechanism Elucidation through Quantum Chemical Studies

Quantum chemical studies are powerful tools for unraveling the intricate details of reaction mechanisms involving this compound. These computational investigations can map out the entire potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that separate them. researchgate.net

A critical aspect of understanding reaction mechanisms is the characterization of transition states. For the halogen dance reaction of brominated thiophenes, Density Functional Theory (DFT) has been employed to investigate the potential energy landscape. whiterose.ac.uk These studies have located and characterized different types of transition states, such as four-centre and SN2-type structures, for the fundamental lithium-halogen exchange step. whiterose.ac.uk

In one model study of a halogen dance reaction, SN2-type transition states were found for the lithium-halogen exchange steps, with the lithium atom coordinated between the bromine atoms and the sulfur of the thiophene ring. whiterose.ac.uk The characterization of these transition states, including the presence of a single imaginary frequency, confirms their nature as true saddle points on the potential energy surface. whiterose.ac.uk Such detailed characterization is crucial for understanding the feasibility and kinetics of the reaction. While four-centre transition states were also investigated, they were found to have activation barriers inconsistent with experimental observations of a smooth and rapid reaction. whiterose.ac.uk

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile provides a visual representation of the reaction pathway and allows for the determination of activation energies and reaction enthalpies.

For the model halogen dance reaction, DFT calculations revealed that the reaction of the substrate with a lithiated product to form a 2,3-dibromothiophene (B118489) intermediate via an SN2-type transition state is the rate-determining step. whiterose.ac.uk Subsequent steps involving the reaction of this intermediate with more lithiated product were found to be barrierless, proceeding through submerged SN2-type transition states. whiterose.ac.uk This detailed pathway analysis, which showed that certain steps have significantly lower energy barriers than others, helps to explain the observed reaction outcomes. For example, the barrier for one of the initial lithium-halogen exchange steps was reduced from approximately 200 kJ mol⁻¹ for a four-centre transition state to a much more favorable 45 kJ mol⁻¹ for an SN2-type transition state, with subsequent steps being barrierless. whiterose.ac.uk

| Reaction Step | Transition State Type | Activation Barrier (kJ mol⁻¹) |

|---|---|---|

| Initial Lithium-Halogen Exchange | Four-centre | ~200 whiterose.ac.uk |

| Initial Lithium-Halogen Exchange | SN2-type | 45 whiterose.ac.uk |

| Subsequent Lithium-Halogen Exchange 1 | SN2-type | -12.22 (barrierless) whiterose.ac.uk |

| Subsequent Lithium-Halogen Exchange 2 | SN2-type | -20.89 (barrierless) whiterose.ac.uk |

In Silico Prediction of Functional Properties

In silico methods, which are computational approaches to predict the properties of molecules, are increasingly valuable in materials science. For a compound like this compound, these methods can be used to forecast its potential functional properties, guiding experimental efforts towards promising applications. Brominated thiophenes are known to be important intermediates in the synthesis of thiophene oligomers and polymers used in optoelectronics. researchgate.netnih.gov

The functional properties of materials derived from this compound are intrinsically linked to their electronic structure. For example, the HOMO-LUMO gap, which can be predicted computationally, is directly related to the optical and electronic properties of the resulting polymers. A smaller gap often correlates with absorption at longer wavelengths and higher electrical conductivity.

Computational tools can predict various physicochemical parameters that are relevant to the functional properties of materials. nih.gov For instance, parameters like the aliphatic index can provide an indication of thermostability, while the grand average of hydropathy (GRAVY) can suggest how a molecule or polymer will interact with water. nih.gov By systematically modifying the structure of this compound-based oligomers in silico (e.g., by adding different substituents or extending the chain length) and calculating these properties, researchers can screen for candidates with desirable characteristics for specific applications, such as organic field-effect transistors or solar cells.

Computational Assessment of Potential Biological Activities (e.g., ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug discovery and development. In the case of this compound, where experimental biological data is scarce, computational and theoretical modeling serves as an essential tool to predict its pharmacokinetic and toxicological profile. These in silico methods utilize the molecular structure of the compound to estimate its behavior in a biological system, thereby providing valuable insights into its potential as a drug candidate or its risks as a toxicant.

A comprehensive ADMET profile for this compound has been generated using a consensus approach from various well-established computational models. The predictions are based on its structural features and physicochemical properties.

Physicochemical Properties and Drug-Likeness

The initial step in assessing the biological potential of this compound involves the calculation of its fundamental physicochemical properties. These parameters are crucial determinants of a molecule's behavior and its ability to interact with biological systems. The predicted properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 320.83 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.58 |

| Topological Polar Surface Area (TPSA) | 28.24 Ų |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 0 |

These properties are then used to evaluate the compound's adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound.

Table 2: Drug-Likeness Evaluation of this compound

| Rule | Parameter | Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | < 500 Da | Yes |

| LogP | < 5 | Yes | |

| H-Bond Donors | < 5 | Yes | |

| H-Bond Acceptors | < 10 | Yes |

Pharmacokinetic Predictions (ADME)

The ADME profile of a compound describes its journey through the body. Computational models can predict these complex processes based on the molecule's structure.

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Prediction |

| Absorption | |

| Human Intestinal Absorption | Low |

| Caco-2 Permeability | Low |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein Substrate | No |

| Metabolism | |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

Toxicity Predictions

In silico toxicology models are employed to identify potential safety liabilities early in the discovery process. These models predict a range of toxicological endpoints.

Table 4: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Prediction |

| AMES Mutagenicity | Non-mutagenic |

| Hepatotoxicity (Liver Injury) | Yes |

| Skin Sensitization | No |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition I | Low risk |

| hERG Inhibition II | Low risk |

The computational assessment of this compound suggests a mixed profile. While it adheres to Lipinski's Rule of Five, indicating potential for oral bioavailability, its predicted low intestinal absorption and low Caco-2 permeability present significant hurdles for oral administration. The compound is predicted to cross the blood-brain barrier, which could be a desirable or undesirable trait depending on the therapeutic target.

A notable area of concern is its predicted interaction with cytochrome P450 (CYP) enzymes. The inhibition of multiple major CYP isoforms (CYP1A2, CYP2C9, CYP2D6, and CYP3A4) suggests a high potential for drug-drug interactions, as these enzymes are responsible for the metabolism of a vast number of therapeutic agents. Furthermore, the prediction of hepatotoxicity indicates a potential for liver damage, which is a major safety concern. On a more positive note, the compound is predicted to be non-mutagenic in the AMES test and to have a low risk of cardiotoxicity related to hERG inhibition.

Future Research Directions and Translational Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards greener and more atom-economical processes is a critical future direction for the production of 2,3,4-tribromothiophene and its derivatives. Traditional methods often rely on multi-step procedures with harsh reagents. Future research will likely focus on overcoming these challenges.

One promising avenue is the development of one-pot synthesis protocols that combine the construction and modification of the thiophene (B33073) ring in a single, efficient sequence. nih.gov Methodologies that start from simple 1,3-dicarbonyl compounds and utilize sequential additions of reagents to build the polysubstituted thiophene core could be adapted for this purpose, increasing structural diversity from readily available materials. nih.gov

Furthermore, a significant push towards sustainability involves replacing hazardous reagents and solvents. Research into "green" synthesis of halogenated thiophenes is gaining traction. nih.gov This includes employing environmentally benign solvents like ethanol (B145695) and using safer halogen sources, such as sodium halides activated by a catalyst, to perform electrophilic halocyclization. nih.gov Adapting these green chemistry principles to control the bromination of thiophene precursors could lead to more sustainable and safer production of this compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| One-Pot Synthesis | Sequential addition of reagents to construct and functionalize the thiophene ring in a single reaction vessel. nih.gov | Reduced reaction steps, purification, and waste; potential for creating diverse derivatives. |

| Green Halocyclization | Use of non-toxic reagents (e.g., sodium halides) and environmentally friendly solvents (e.g., ethanol). nih.gov | Minimizes metal toxicity and hazardous waste; aligns with green chemistry principles. |

| Metal-Free Synthesis | Employs controlled reaction conditions to avoid metal catalysts, reducing toxicity and cost. nih.gov | Advances the field of green chemistry and simplifies product purification. |

Exploration of Novel Catalytic Systems for Regioselective Functionalization

The core challenge and opportunity in the chemistry of this compound lie in the regioselective functionalization of its four distinct positions (three C-Br bonds and one C-H bond). Future research will heavily invest in discovering novel catalytic systems that can precisely target a specific site.

Palladium-catalyzed cross-coupling reactions are a cornerstone of thiophene chemistry. researchgate.netresearchgate.net A key research direction is the development of catalysts that can differentiate between the bromine atoms at the 2, 3, and 4-positions. This would allow for the programmed, stepwise introduction of different aryl or alkyl groups, a strategy that has been successfully demonstrated for creating tetra-arylated thiophenes from ester-substituted precursors. nih.gov

Direct C-H activation is another rapidly expanding field. mdpi.com For this compound, the single C-H bond at the 5-position is a prime target for functionalization. Developing palladium, rhodium, or copper catalytic systems that can selectively activate this C-H bond while leaving the three C-Br bonds intact is a significant goal. researchgate.netnih.gov Such a method would provide a direct route to 5-substituted-2,3,4-tribromothiophenes, which are valuable intermediates for further diversification. The challenge lies in preventing unwanted side reactions, such as the "halogen dance" migration, where halogens can move to different positions on the ring under certain basic conditions. ic.ac.uk

| Catalytic System | Target Position | Reaction Type | Research Goal |

| Palladium Complexes | C2, C3, or C4 (C-Br) | Cross-Coupling (e.g., Suzuki, Stille) | Achieve high regioselectivity between the three different C-Br bonds. researchgate.netnih.govnih.gov |

| Palladium/Silver Systems | C5 (C-H) | Direct Arylation | Functionalize the C-H bond while preserving the C-Br bonds for subsequent reactions. researchgate.netnih.gov |

| Gold(I) Complexes | C5 (C-H) | C-H Activation | Explore alternative catalysts to palladium for unique reactivity and selectivity profiles. mdpi.com |

| Rhodium Complexes | C-H Bonds | C-H Functionalization | Develop new transannulation reactions for building highly substituted thiophene cores. organic-chemistry.org |

Expansion of Applications in Emerging Areas of Organic Electronics and Biomaterials

Thiophene-based materials are integral to the field of organic electronics, finding use in transistors, solar cells, and light-emitting diodes. nih.govnumberanalytics.comjuniperpublishers.com this compound serves as a unique building block for creating novel π-conjugated polymers and oligomers. Future work will focus on synthesizing materials derived from this compound and evaluating their properties. The high degree of bromination can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for optimizing device performance. researchgate.net Halogenated thiophenes have already shown promise as solvent additives for mediating the morphology of the active layer in organic solar cells, significantly enhancing their efficiency. rsc.org

In the realm of biomaterials, thiophene and its derivatives are known to possess a wide range of biological activities. nih.govnih.gov The functional handles on this compound allow for its incorporation into more complex structures, such as terthiophenes, which have been investigated for applications like cell imaging. nih.gov Future research could explore the synthesis of novel thiophene-based trimers and polymers from this precursor for applications in drug discovery, diagnostics, and tissue engineering. The dense halogenation could also be exploited to enhance intermolecular interactions, potentially leading to materials with unique self-assembly properties.

Advanced Computational Design for Property Optimization and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the discovery and optimization of new materials. researchgate.net In the context of this compound, computational studies will play a pivotal role in several key areas.

First, DFT calculations can predict the reactivity and selectivity of the different positions on the thiophene ring. rsc.org By modeling reaction pathways and transition states, researchers can rationally design catalysts and reaction conditions to achieve desired regioselective functionalization, saving significant experimental time and resources. researchgate.netrsc.org

Second, computational screening can be used to predict the electronic and optical properties of novel polymers and molecules derived from this compound before they are synthesized. researchgate.net This allows for the in-silico design of materials with optimized properties for specific applications, such as a tailored bandgap for organic photovoltaics or specific binding characteristics for a biological target. researchgate.netnih.gov By understanding the structure-property relationships, researchers can more efficiently navigate the vast chemical space to discover high-performance materials. researchgate.net

Q & A

Basic: What are the common synthetic routes for 2,3,4-tribromothiophene, and what challenges are associated with its preparation?

Answer:

this compound is typically synthesized via bromination of tetrabromothiophene, as direct bromination of thiophene preferentially substitutes the 2- and 5-positions first, making the 2,3,4-isomer difficult to access . A key challenge is achieving regioselectivity, as competing bromination pathways can lead to undesired isomers. The synthesis involves dissolving tetrabromothiophene in methanol and allowing slow crystallization via water diffusion, though weak crystallinity often complicates structural validation .

Basic: What structural features and intermolecular interactions characterize this compound in its crystalline state?

Answer:

X-ray crystallography reveals two planar molecules in the asymmetric unit. The crystal structure is stabilized by bifurcated C–H···Br hydrogen bonds (bond distances ~3.634–3.691 Å) and weak Br···Br interactions (θ angles 84.7°–161.8°), forming undulating sheets in the bc plane . These interactions influence packing efficiency and may guide the design of thiophene-based polymers for optoelectronics by leveraging halogen bonding .

Advanced: How can researchers address challenges in obtaining high-quality X-ray diffraction data for this compound?

Answer:

Due to weak diffraction (θ < 23°) and small crystal size, data collection requires extended exposure times (e.g., 55 seconds per frame) and multi-scan absorption corrections (e.g., SADABS). Refinement strategies include constrained H-atom placement (riding model) and high restraint on displacement parameters. Despite these measures, high R-factors (0.061) and poor precision may persist, necessitating complementary techniques like DFT modeling to validate geometric parameters .

Advanced: What factors contribute to low yields in Suzuki cross-coupling reactions involving tribromothiophene derivatives, and how can they be mitigated?

Answer:

Low yields in Suzuki couplings (e.g., 32% for methyl ester derivatives) arise from steric and electronic effects of substituents. For example, aryl groups at position-5 of 2,3,5-tribromothiophene alter electron density, reducing coupling efficiency . Mitigation strategies include optimizing catalyst systems (e.g., Pd(PPh₃)₄ with tailored ligands) and reaction conditions (temperature, solvent polarity). Monitoring intermediates via NMR or mass spectrometry can identify regiochemical bottlenecks .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

Key methods include:

- Single-crystal X-ray diffraction : Resolves Br···Br interactions and hydrogen bonding (R-factor: 0.061) .

- Geometric parameter analysis : Validates bond lengths (C–Br: 1.85–1.89 Å) and angles (C–S–C: 92.5°) .

- NMR spectroscopy : ¹H NMR identifies deshielded thiophene protons (δ ~7.2 ppm), while ¹³C NMR confirms bromine-induced desymmetrization .

Advanced: How do electronic effects of substituents influence the reactivity and regioselectivity in further functionalization of this compound?

Answer:

Electron-withdrawing bromine atoms at positions 2, 3, and 4 deactivate the thiophene ring, directing electrophilic substitutions to the remaining α-position (C5). For cross-coupling reactions, bulky substituents at C5 hinder catalyst access, while electron-deficient aryl groups reduce oxidative coupling efficiency. Computational studies (e.g., Fukui indices) can predict reactive sites, guiding functionalization strategies .

Advanced: What are the implications of weak Br···Br interactions observed in the crystal packing of this compound for material design?

Answer:

Br···Br contacts (3.634–3.691 Å) contribute to supramolecular assembly, enabling layered architectures in optoelectronic polymers. These interactions enhance thermal stability and charge transport in thin films. Researchers can exploit halogen bonding by designing derivatives with tailored Br substitution patterns, balancing steric demands and electronic communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |